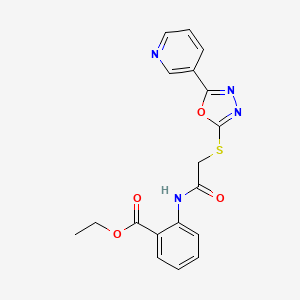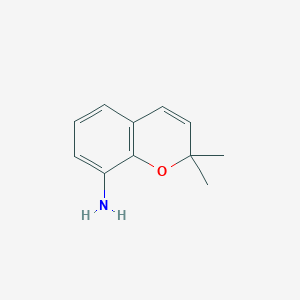
2,2-dimethyl-2H-chromen-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-2H-chromen-8-amine, commonly known as DCA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DCA is a derivative of coumarin, a natural compound found in many plants. DCA has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Applications De Recherche Scientifique
Antifungal Properties
2,2-dimethyl-2H-chromen-8-amine derivatives have been explored as potential antifungal agents. Researchers synthesized several series of these compounds and evaluated their efficacy against phytopathogenic fungi. Notably, compound 4j exhibited promising antifungal potency against various strains, outperforming commercially available fungicides like chlorothalonil and hymexazol .
Chemical Synthesis Strategies
Researchers have developed diverse synthetic routes to access 2,2-dimethylchromene-8-amine and related derivatives. These include methods catalyzed by various agents such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, and metal-organic frameworks .
Environmental Friendliness
Given concerns about fungicide resistance and environmental pollution, the development of environmentally friendly alternatives is crucial. The research on 2,2-dimethylchromene-8-amine derivatives as botanical fungicides contributes to sustainable agriculture.
Orientations Futures
Research on 2,2-dimethyl-2H-chromen-8-amine is ongoing, especially in the context of its antifungal properties. As mentioned in a recent study, it holds promise as an environmentally friendly botanical fungicide for agricultural applications . Further investigations into its broader biological activities, pharmacokinetics, and potential therapeutic uses are warranted.
Mécanisme D'action
Target of Action
The primary target of 2,2-dimethyl-2H-chromen-8-amine is the ERG4/ERG24 ergosterol biosynthesis protein . This protein plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
2,2-Dimethyl-2H-chromen-8-amine interacts with the ERG4/ERG24 protein, potentially disrupting the biosynthesis of ergosterol . This disruption can lead to changes in the integrity and function of the fungal cell membrane, thereby inhibiting the growth of the fungi .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By targeting the ERG4/ERG24 protein, it disrupts the production of ergosterol, leading to downstream effects on the structure and function of the fungal cell membrane .
Pharmacokinetics
The compound’s antifungal activity suggests it is able to reach its target in the fungal cell and exert its effects .
Result of Action
The molecular and cellular effects of 2,2-dimethyl-2H-chromen-8-amine’s action include disruption of the fungal cell membrane due to impaired ergosterol biosynthesis . This leads to inhibited growth of the fungi, demonstrating the compound’s antifungal potency .
Propriétés
IUPAC Name |
2,2-dimethylchromen-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZAGPSMPCRFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2H-chromen-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)
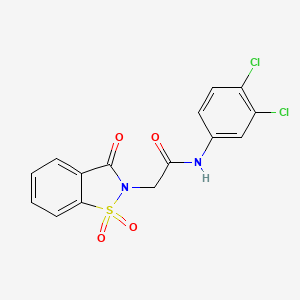

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

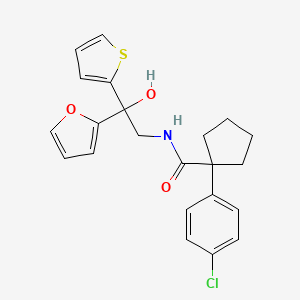
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)
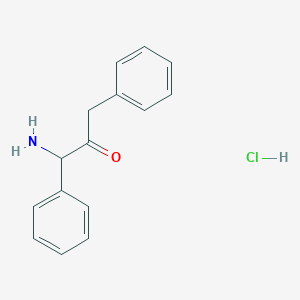

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)

